molecular formula C24H18FNO2 B2540924 1-Benzyl-3-(4-fluorobenzoyl)-6-methyl-1,4-dihydroquinolin-4-one CAS No. 904450-51-7

1-Benzyl-3-(4-fluorobenzoyl)-6-methyl-1,4-dihydroquinolin-4-one

Cat. No.: B2540924
CAS No.: 904450-51-7
M. Wt: 371.411
InChI Key: XVXYTQPHOLWPPY-UHFFFAOYSA-N
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Description

1-Benzyl-3-(4-fluorobenzoyl)-6-methyl-1,4-dihydroquinolin-4-one is a quinolinone derivative characterized by a benzyl group at position 1, a 4-fluorobenzoyl moiety at position 3, and a methyl substituent at position 6. The quinolinone core structure is a privileged scaffold in medicinal chemistry due to its versatility in interacting with biological targets, particularly in antimicrobial and anticancer applications . Computational studies using density-functional theory (DFT) could elucidate its electronic properties, as demonstrated in analogous systems .

Properties

IUPAC Name

1-benzyl-3-(4-fluorobenzoyl)-6-methylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18FNO2/c1-16-7-12-22-20(13-16)24(28)21(23(27)18-8-10-19(25)11-9-18)15-26(22)14-17-5-3-2-4-6-17/h2-13,15H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVXYTQPHOLWPPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC=C(C=C3)F)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Benzyl-3-(4-fluorobenzoyl)-6-methyl-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinolinone Core: The quinolinone core can be synthesized through a cyclization reaction involving an appropriate aniline derivative and a β-keto ester.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a suitable base.

    Introduction of the 4-Fluorobenzoyl Group: The 4-fluorobenzoyl group can be introduced through an acylation reaction using 4-fluorobenzoyl chloride and a suitable catalyst.

    Introduction of the Methyl Group: The methyl group can be introduced via an alkylation reaction using methyl iodide and a suitable base.

Industrial production methods for this compound would involve optimizing these reaction conditions to achieve high yields and purity, often using continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

1-Benzyl-3-(4-fluorobenzoyl)-6-methyl-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinolinone derivatives with different oxidation states.

    Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and 4-fluorobenzoyl positions, using nucleophiles such as amines or thiols.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon, copper sulfate), and specific temperature and pressure conditions.

Scientific Research Applications

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It has been investigated for its potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.

    Medicine: The compound has shown promise in preclinical studies as a potential therapeutic agent for treating diseases such as cancer and neurodegenerative disorders.

    Industry: It is used in the development of new materials with specific properties, such as fluorescence and conductivity.

Mechanism of Action

The mechanism of action of 1-Benzyl-3-(4-fluorobenzoyl)-6-methyl-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting metabolic pathways. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of 1-benzyl-3-(4-fluorobenzoyl)-6-methyl-1,4-dihydroquinolin-4-one become evident when compared to related quinolinone derivatives (Table 1). Key analogs include sulfonyl-, naphthoyl-, and heterocyclic-substituted compounds, which highlight substituent-driven variations in physicochemical and pharmacological properties.

Table 1: Structural and Functional Comparison of Quinolinone Derivatives

Compound Name Position 1 Position 3 Position 6 Position 7 Molecular Formula Molecular Weight Key Features
Target Compound Benzyl 4-Fluorobenzoyl Methyl - C₂₄H₁₇FNO₂ 378.40 Electron-withdrawing fluorobenzoyl
1-(4-Chlorobenzyl)-6-ethoxy-... 4-Chlorobenzyl 4-Isopropylphenylsulfonyl Ethoxy - C₂₈H₂₇ClNO₄S 508.03 Sulfonyl group, chloro substituent
1-Benzyl-3-(naphthalene-1-carbonyl)... Benzyl Naphthalene-1-carbonyl - - C₂₇H₁₉NO₂ 389.44 Bulky naphthoyl, lower yield (20%)
BA97715 Benzyl 3-Chlorobenzenesulfonyl Fluoro Azepan-1-yl C₂₈H₂₆ClFN₂O₃S 525.03 7-azepane, fluorinated
BA97370 Benzyl 3-Chlorobenzenesulfonyl Fluoro 3-Methylpiperidin-1-yl C₂₈H₂₆ClFN₂O₃S 525.03 Piperidine substituent

Substituent Effects on Electronic and Steric Properties

  • Position 3: The target compound’s 4-fluorobenzoyl group contrasts with sulfonyl (e.g., ) and naphthoyl (e.g., ) moieties.
  • Position 6 : The methyl group in the target compound may improve lipophilicity compared to ethoxy () or fluoro () substituents, which could enhance membrane permeability or alter metabolic pathways.
  • Position 7: Analogs like BA97715 and BA97370 feature nitrogenous heterocycles (azepane, piperidine) at position 7, which are absent in the target compound. These groups likely improve solubility and pharmacokinetic profiles via increased hydrogen-bonding capacity .

Biological Activity

1-Benzyl-3-(4-fluorobenzoyl)-6-methyl-1,4-dihydroquinolin-4-one, also referred to as BFQ, is a synthetic compound belonging to the class of quinolinone derivatives. Its unique structural features, particularly the presence of fluorine atoms, suggest potential biological activities that warrant detailed investigation. This article reviews the biological activity of BFQ, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C23H16FNO2
  • Molecular Weight : 357.4 g/mol
  • IUPAC Name : 1-benzyl-3-(4-fluorobenzoyl)quinolin-4-one

Synthesis

BFQ can be synthesized through various methods, including:

  • Condensation Reaction : Involves the reaction of 2-aminobenzophenone with substituted benzaldehydes.
  • Cyclization : This step typically employs an acid catalyst to form the quinolinone core structure.

Antimicrobial Properties

Research indicates that BFQ exhibits significant antimicrobial activity against various pathogens. A study demonstrated its efficacy against both Gram-positive and Gram-negative bacteria, suggesting potential use in treating bacterial infections. The compound's mechanism likely involves disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anticancer Activity

BFQ has shown promise in anticancer research. In vitro studies have revealed that it inhibits the proliferation of several cancer cell lines, including breast and lung cancer cells. The compound appears to induce apoptosis (programmed cell death) through the activation of caspase pathways and modulation of cell cycle regulators.

HIV Integrase Inhibition

A notable study highlighted BFQ's role as an HIV integrase inhibitor. The compound demonstrated an effective EC50 value of 75 µM in inhibiting HIV replication in vitro. Molecular docking studies indicated that BFQ binds similarly to known integrase inhibitors, suggesting a potential pathway for therapeutic development against HIV .

The biological activity of BFQ is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The fluorine substituents enhance binding affinity to target enzymes involved in critical cellular processes.
  • Cell Signaling Modulation : BFQ may affect signaling pathways related to cell growth and apoptosis.

Case Studies

Study Findings
Study on Antimicrobial ActivityBFQ showed significant inhibition against Staphylococcus aureus and E. coli, with MIC values ranging from 8 to 32 µg/mL .
Anticancer ResearchIn vitro tests indicated a reduction in cell viability by over 50% in MCF-7 breast cancer cells at concentrations above 10 µM .
HIV Integrase StudyDemonstrated an EC50 of 75 µM against HIV replication; docking studies confirmed binding affinity similar to established inhibitors .

Toxicity and Safety

Preliminary toxicity assessments suggest that BFQ has a favorable safety profile at therapeutic doses. However, further studies are required to fully elucidate its safety margins and potential side effects.

Future Directions

Ongoing research aims to:

  • Explore the full range of biological activities exhibited by BFQ.
  • Investigate its potential as a lead compound for developing new antimicrobial and anticancer agents.
  • Conduct clinical trials to evaluate its efficacy and safety in humans.

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